Methyl 2-chloro-4-methylnicotinate

Übersicht

Beschreibung

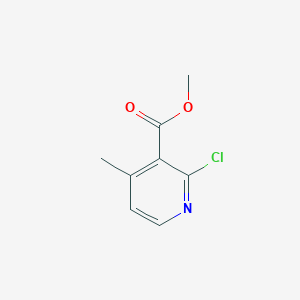

Methyl 2-chloro-4-methylnicotinate is an organic compound with the molecular formula C₈H₈ClNO₂. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom and a methyl group on the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-4-methylnicotinate can be synthesized through several methods. One common method involves the reaction of 2-chloro-4-methylnicotinic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-chloro-4-methylnicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted nicotinates.

Hydrolysis: Formation of 2-chloro-4-methylnicotinic acid.

Oxidation and Reduction: Formation of various oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 2-chloro-4-methylnicotinate serves as a building block in organic synthesis. Its structure allows for various chemical modifications, making it useful for creating complex organic molecules. It is commonly employed in:

- Coupling Reactions : Used as an intermediate in multistep synthesis processes.

- Synthesis of Pharmaceuticals : Acts as a precursor for developing compounds with therapeutic effects.

Results and Outcomes : The products from these reactions are characterized using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm their molecular structures.

Pharmacology

In pharmacology, this compound is investigated for its potential therapeutic effects , particularly in the context of neurological disorders. Its interactions with nicotinic acetylcholine receptors suggest applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

- Biological Activities :

- Antimicrobial Properties : Exhibits significant activity against various bacterial strains, with a minimum inhibitory concentration (MIC) reported at 50 µg/mL for pathogens like Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : Modulates inflammatory responses by influencing cytokine expression, indicating potential therapeutic benefits in inflammatory conditions.

Biochemistry

In biochemistry research, this compound is utilized to study enzyme-substrate interactions and metabolic pathways. It can be introduced into biochemical assays to observe its transformation by enzymes or trace metabolic pathways.

- Kinetic Parameters : Studies focus on parameters such as (Michaelis constant) and (maximum rate of reaction), providing insights into enzyme mechanisms and substrate specificity.

Material Science

This compound finds applications in material science for developing novel materials with unique properties. It can be polymerized or incorporated into larger molecular frameworks to modify material characteristics such as:

- Thermal Stability

- Mechanical Strength

- Solubility

The materials produced are characterized by their enhanced properties, making them suitable for various industrial applications.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reagent for the quantification of related substances. It aids in chromatographic techniques such as HPLC (High Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry).

- Precision and Accuracy : The compound improves the precision of analytical methods, leading to reliable calibration curves and detection limits for various analytes.

Environmental Science

This compound is also applied in environmental science to assess the fate and transport of similar organic chemicals. Controlled studies monitor its degradation, bioaccumulation, and transport through ecosystems.

- Environmental Impact Data : Key metrics include half-life measurements in different compartments, bioconcentration factors, and identification of degradation products.

Case Studies

Several case studies highlight the practical applications of this compound:

- Antimicrobial Efficacy : In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

- Neuroprotective Effects : Animal models indicate that administration of the compound can reduce neuroinflammation and improve cognitive function.

- Inflammatory Response Modulation : Research on macrophage cell lines shows a decrease in TNF-alpha production upon treatment with this compound, suggesting its role in attenuating inflammatory responses .

Wirkmechanismus

The mechanism of action of methyl 2-chloro-4-methylnicotinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient.

2-chloro-4-methylnicotinic acid: A precursor in the synthesis of methyl 2-chloro-4-methylnicotinate.

Nicotinic acid esters: Various esters of nicotinic acid with different substituents.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other nicotinic acid derivatives .

Biologische Aktivität

Methyl 2-chloro-4-methylnicotinate (M2C4MN) is an organic compound derived from nicotinic acid, characterized by its unique molecular structure that includes a chlorine atom and a methyl group on the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and agriculture, due to its potential biological activities.

- Molecular Formula : C₈H₈ClNO₂

- Molecular Weight : 187.61 g/mol

- CAS Number : 217811-63-7

Biological Activities

M2C4MN has been investigated for several biological activities, notably its antimicrobial , anti-inflammatory , and neuroprotective properties:

- Antimicrobial Activity : Research indicates that M2C4MN exhibits significant antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Interaction with Nicotinic Acetylcholine Receptors : M2C4MN interacts with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission. This interaction suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

- Anti-inflammatory Effects : The compound has been noted to modulate inflammatory responses by influencing the expression of pro-inflammatory cytokines, thereby offering potential therapeutic benefits in inflammatory conditions.

The biological activity of M2C4MN is primarily attributed to its interaction with specific cellular targets:

- Binding Affinity : M2C4MN binds to nAChRs, leading to increased calcium influx into cells, which can enhance neurotransmitter release and promote neuroprotective effects.

- Modulation of Enzyme Activity : The compound may also interact with various metabolic enzymes, influencing pathways related to inflammation and cellular metabolism.

Case Studies and Experimental Results

- Antimicrobial Efficacy : In vitro studies have demonstrated that M2C4MN effectively inhibits the growth of Gram-positive and Gram-negative bacteria. For instance, a study showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Neuroprotective Effects : In animal models, M2C4MN administration resulted in reduced neuroinflammation and improved cognitive function in models of Alzheimer’s disease, suggesting its potential as a neuroprotective agent.

- Inflammatory Response Modulation : A study investigating the effects of M2C4MN on macrophage cell lines revealed a decrease in TNF-alpha production upon treatment with the compound, indicating its role in attenuating inflammatory responses.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Binding Affinity to nAChRs | Toxicity Level |

|---|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Moderate | Moderate |

| Methyl nicotinate | Neuroprotective | High | Low |

| Nicotine | Stimulant | Very High | High |

Eigenschaften

IUPAC Name |

methyl 2-chloro-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQVQDYEBIHZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591371 | |

| Record name | Methyl 2-chloro-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217811-63-7 | |

| Record name | Methyl 2-chloro-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.